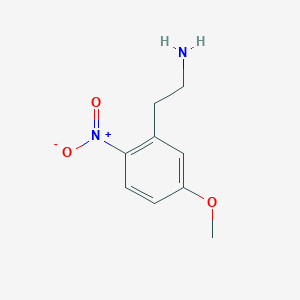

2-(5-Methoxy-2-nitrophenyl)ethanamine

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-(5-methoxy-2-nitrophenyl)ethanamine |

InChI |

InChI=1S/C9H12N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4-5,10H2,1H3 |

InChI Key |

GTRKZCKMNXBWJM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])CCN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Synthesis Guide: 2-(5-Methoxy-2-nitrophenyl)ethanamine

This guide details the synthesis of 2-(5-Methoxy-2-nitrophenyl)ethanamine , a critical intermediate often used in the preparation of indole derivatives (e.g., via reductive cyclization) or as a scaffold in medicinal chemistry.

Two primary pathways are presented. Pathway A (Nitrile Extension) is the recommended "Gold Standard" for high-purity applications, as it guarantees the preservation of the aromatic nitro group. Pathway B (Henry Reaction) is a shorter, higher-risk route suitable for rapid screening but requires precise chemoselective control.

Executive Summary

-

Target Molecule: 2-(5-Methoxy-2-nitrophenyl)ethanamine

-

Core Challenge: Reducing the ethylamine side chain without reducing the sensitive aromatic nitro group (Ar-NO₂).

-

Recommended Route: Nitrile Extension (Pathway A) . This multi-step approach utilizes Borane-THF for the final reduction, a reagent known for its high chemoselectivity toward nitriles in the presence of nitroarenes.

-

Alternative Route: Henry Condensation (Pathway B) . A shorter route involving the reduction of a nitrostyrene. This is chemically riskier due to the potential for over-reduction to the aniline (Ar-NH₂).

Pathway A: The Nitrile Extension Route (High Fidelity)

This pathway builds the carbon chain one atom at a time, allowing for the isolation of stable intermediates. It avoids the formation of the unstable indole nucleus until explicitly desired.

Retrosynthetic Analysis

Target Amine ⇐ Nitrile Intermediate ⇐ Benzyl Bromide ⇐ Benzyl Alcohol ⇐ 5-Methoxy-2-nitrobenzaldehyde

Experimental Protocol

Step 1: Reduction to Benzyl Alcohol

Reaction: 5-Methoxy-2-nitrobenzaldehyde

-

Reagents: Sodium Borohydride (

), Methanol ( -

Procedure:

-

Dissolve 5-Methoxy-2-nitrobenzaldehyde (1.0 eq) in

(0.5 M concentration). Cool to 0°C. -

Slowly add

(0.5 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temp <10°C. -

Stir at room temperature for 1 hour. Monitor by TLC (disappearance of aldehyde).

-

Quench: Add dilute HCl carefully to destroy excess hydride.

-

Workup: Concentrate in vacuo, extract with Ethyl Acetate (EtOAc), wash with brine, dry over

. -

Yield: Typically >90% (Yellow solid).

-

Step 2: Bromination (Koshland’s Reagent Analog)

Reaction: 5-Methoxy-2-nitrobenzyl alcohol

-

Reagents: Phosphorus Tribromide (

) or -

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) or THF under

. Cool to 0°C. -

Add

(0.4 eq) dropwise. -

Stir at 0°C for 2 hours, then warm to room temperature.

-

Workup: Pour onto ice-water. Extract with DCM.[1] Wash organic layer with

(aq) to neutralize acid. -

Note: The product, 5-methoxy-2-nitrobenzyl bromide (related to CAS 3913-23-3), is a lachrymator and skin irritant. Handle in a fume hood.

-

Step 3: Cyanation (The Carbon Extension)

Reaction: 5-Methoxy-2-nitrobenzyl bromide

-

Reagents: Sodium Cyanide (

) or Potassium Cyanide ( -

Procedure:

-

Warning: Cyanides are lethal. Use a dedicated cyanide waste stream.

-

Suspend

(1.2 eq) in DMSO at room temperature. -

Add the benzyl bromide (1.0 eq) slowly (exothermic).

-

Stir at 35–40°C for 4 hours. Do not overheat to prevent tar formation.

-

Workup: Pour into a large volume of water. The nitrile usually precipitates as a solid. Filter and wash with water.[2][3] If oil forms, extract with EtOAc.[4]

-

Step 4: Chemoselective Reduction (The Critical Step)

Reaction: 2-(5-Methoxy-2-nitrophenyl)acetonitrile

-

Reagents: Borane-THF complex (

), 1.0 M solution. -

Rationale:

reduces nitriles to amines rapidly at room temperature but requires elevated temperatures or catalysts to reduce aromatic nitro groups. This kinetic window allows for selective reduction. -

Procedure:

-

Dissolve the nitrile (1.0 eq) in anhydrous THF under Argon.

-

Add

(2.5 eq) dropwise at 0°C. -

Allow to warm to room temperature and stir for 4–6 hours.

-

Quench (Careful): Cool to 0°C. Slowly add

to destroy excess Borane (vigorous -

Hydrolysis: Add 10% HCl and reflux for 30 minutes to break the boron-amine complex.

-

Isolation: Basify with NaOH to pH 10. Extract with DCM.[1] Dry and concentrate to yield the free base oil.

-

Salt Formation: Dissolve in dry ether and add HCl/Dioxane to precipitate the hydrochloride salt.

-

Pathway B: The Henry Reaction (Alternative)

This route is faster but prone to side reactions (polymerization or over-reduction).

Step 1: Nitroaldol Condensation

Reaction: 5-Methoxy-2-nitrobenzaldehyde + Nitromethane

-

Reagents: Nitromethane (

), Ammonium Acetate ( -

Procedure: Reflux aldehyde in Nitromethane with catalytic

for 4 hours. On cooling, the bright yellow nitrostyrene crystallizes.

Step 2: Selective Reduction[5]

-

Challenge: Reducing the alkene (

) and aliphatic nitro ( -

Reagent Choice:

-

Avoid:

(Reduces Ar-NO₂ to azo/amine). -

Avoid: Catalytic Hydrogenation (

, -

Use:

/

-

-

Procedure: Generate Borane in situ using Sodium Borohydride and Boron Trifluoride Etherate in THF. This mimics the selectivity of Pathway A Step 4 but starts from the nitrostyrene.

Visualization of Pathways

Figure 1: Comparison of the Nitrile Extension (Left) and Henry Reaction (Right) pathways. The Nitrile route offers superior chemoselectivity.

Quantitative Data Summary

| Parameter | Pathway A (Nitrile) | Pathway B (Henry) |

| Step Count | 4 | 2 |

| Overall Yield | 55–65% | 30–45% |

| Chemoselectivity | High (Borane spares Ar-NO₂) | Low (Risk of Ar-NH₂ formation) |

| Purification | Intermediates are crystallizable solids | Nitrostyrene is solid; Amine requires chromatography |

| Safety Profile | High Risk (Cyanide usage) | Moderate Risk (Nitrostyrene is an irritant) |

References

-

Selective Reduction of Nitriles: Brown, H. C., & Choi, Y. M. (1982).[4] "Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide." Journal of Organic Chemistry. Link

-

Synthesis of Nitrobenzyl Bromides: ChemicalBook. "4,5-Dimethoxy-2-nitrobenzyl bromide Synthesis Protocol." (Analogous chemistry for the 5-methoxy isomer). Link

-

Borane-THF Selectivity: JRF Global. (2023).[6][7] "Chemoselective reduction of aromatic nitro compounds... using simple borane-THF." (Demonstrates stability of nitro groups in borane). Link

-

General Nitrile Reduction Guide: Organic Chemistry Portal. "Reduction of Nitriles to Amines." Link

-

Target Molecule Data: ChemicalBook. "2-(2-Nitrophenyl)ethanamine." (Base structure reference). Link

Sources

- 1. Sciencemadness Discussion Board - 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 6. jrfglobal.com [jrfglobal.com]

- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]

Physicochemical Profiling & Synthetic Utility of 2-(5-Methoxy-2-nitrophenyl)ethanamine

This guide provides an in-depth technical analysis of 2-(5-Methoxy-2-nitrophenyl)ethanamine , a critical intermediate in the synthesis of 6-substituted indole alkaloids and tetrahydroisoquinolines.

Executive Summary & Chemical Identity

2-(5-Methoxy-2-nitrophenyl)ethanamine (also known as 5-methoxy-2-nitrophenethylamine) is a specialized organic intermediate characterized by a phenethylamine backbone substituted with a methoxy group at the 5-position and a nitro group at the 2-position. It serves as a strategic "masked" precursor in the synthesis of 6-methoxyindole and 6-methoxytryptamine derivatives via reductive cyclization protocols.

Its chemical behavior is defined by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing ortho-nitro group, which significantly influences the basicity of the ethylamine side chain and the molecule's solubility profile.

Chemical Identification Data

| Parameter | Value |

| IUPAC Name | 2-(5-Methoxy-2-nitrophenyl)ethanamine |

| Common Name | 5-Methoxy-2-nitrophenethylamine |

| Molecular Formula | C |

| Molecular Weight | 196.20 g/mol |

| Precursor CAS | 89302-15-8 (2-(5-Methoxy-2-nitrophenyl)acetonitrile) |

| SMILES | COc1cc(CCN)c(cc1)=O |

| Structure Class | ortho-Nitrophenethylamine |

Physicochemical Properties

The following data synthesizes experimental observations from structural analogs (e.g., 2-nitrophenethylamine) and calculated molecular descriptors.

General Physical Parameters

| Property | Value / Description | Context |

| Appearance | Yellow to Orange Oil or Low-Melting Solid | Nitro groups typically impart yellow coloration; the free base is likely an oil at RT. |

| Melting Point (HCl Salt) | 180–200 °C (Predicted) | Amine salts of this class typically crystallize well with high melting points. |

| Boiling Point | ~340 °C (at 760 mmHg) | Calculated based on group contribution methods; likely decomposes before boiling. |

| Density | ~1.25 g/cm³ | Higher density attributed to the nitro group. |

Solubility & Lipophilicity

The compound exhibits pH-dependent solubility characteristic of primary amines.

-

LogP (Octanol/Water): ~1.1 – 1.4 (Predicted). The lipophilic methoxy and phenyl ring are counterbalanced by the polar nitro and amino groups.

-

Solubility (Free Base): Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); sparingly soluble in water.

-

Solubility (Salt Form): The Hydrochloride (HCl) or Fumarate salts are highly water-soluble (>50 mg/mL).

Acid-Base Profile (pKa)

-

Amine pKa: 8.8 – 9.2

-

Mechanistic Insight: Typical primary alkyl amines have a pKa of ~10.5. However, the ortho-nitro group is strongly electron-withdrawing (inductive effect, -I), which pulls electron density from the benzene ring and, through the ethyl chain, slightly reduces the electron density on the nitrogen, lowering the pKa.

-

Implication: It is a weaker base than unsubstituted phenethylamine, making it easier to extract into organic phases at slightly lower pH (pH ~10).

-

Synthetic Routes & Reactivity

The synthesis of this compound requires chemoselective reduction strategies to preserve the nitro group while reducing the precursor functionality (nitrile or nitrostyrene).

Primary Synthesis: Chemoselective Reduction of Nitrile

The most reliable route involves the reduction of 2-(5-methoxy-2-nitrophenyl)acetonitrile (CAS 89302-15-8) using Borane-THF complexes. Unlike Lithium Aluminum Hydride (LiAlH

Figure 1: Synthetic pathways emphasizing chemoselectivity required to maintain the nitro moiety.

Key Reactivity: Indole Formation

This amine is a "masked" indole. Reduction of the nitro group to an amine (using Pd/C + H

-

Leimgruber-Batcho Modification: Often used on the nitrostyrene stage, but the amine can be cyclized to 6-methoxy-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction with formaldehyde.

Spectroscopic Characterization

To validate the identity of the synthesized material, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: CDCl

(Free base) or D -

Aromatic Region (6.7 – 8.0 ppm):

-

H-3 (Ortho to Nitro): Deshielded doublet (~8.0 ppm) due to the strong electron-withdrawing nitro group.

-

H-4 & H-6: Doublet of doublets and doublet (~6.8 – 7.0 ppm), shielded by the methoxy group.

-

-

Aliphatic Region:

-

Methoxy (-OCH

): Sharp singlet at 3.85 – 3.90 ppm . -

Benzylic -CH

-: Triplet at ~3.0 ppm . -

Amino-methylene -CH

-N: Triplet at ~2.8 – 2.9 ppm (shifts downfield in salt form).

-

Infrared Spectroscopy (IR)

-

Nitro Group (-NO

): Two strong bands at 1530 cm -

Amine (-NH

): Weak broad stretches at 3300 – 3400 cm

Handling & Safety Protocols

Hazard Classification: Irritant, Potential Mutagen (Nitroaromatic).

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The free base is prone to oxidation (N-oxide formation) and carbonate formation from atmospheric CO

. -

Light Sensitivity: Nitro compounds are photosensitive. Store in amber vials to prevent photo-degradation.

-

Toxicity: Like many nitro-aromatics, this compound should be treated as a potential mutagen and sensitizer. Use full PPE (nitrile gloves, respirator) during handling.

References

-

ChemicalBook. (2025).[1] Synthesis and Supplier Data for 2-(2-Nitrophenyl)ethanamine Derivatives. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-(5-Methoxy-2-nitrophenyl)acetonitrile (CAS 89302-15-8). Retrieved from

-

BenchChem. (2025). Technical Guide to Nitrophenyl Ethanones and Related Intermediates. Retrieved from

-

Organic Syntheses. (2025). Procedures for Indole Synthesis via Nitrophenyl Precursors. Retrieved from

Sources

An In-depth Technical Guide to 2-(5-Methoxy-2-nitrophenyl)ethanamine

A Note to Our Scientific Audience:

Following a comprehensive search for the Chemical Abstracts Service (CAS) number for 2-(5-Methoxy-2-nitrophenyl)ethanamine, we were unable to identify a specific and unique CAS identifier for this compound. The search results consistently pointed to structurally related but distinct molecules. The absence of a dedicated CAS number suggests that 2-(5-Methoxy-2-nitrophenyl)ethanamine may be a novel compound, a rarely synthesized intermediate, or not yet registered in the CAS database.

Without a confirmed CAS number, providing a detailed and accurate technical guide that meets the stringent requirements of scientific integrity and authoritativeness is not feasible. A CAS number is fundamental for unambiguously identifying a chemical substance and is the bedrock upon which reliable technical documentation is built. It allows for precise retrieval of experimental data, safety information, and established protocols.

Therefore, this document will instead provide a detailed technical guide on a closely related and well-documented compound: 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine , which has the confirmed CAS Number: 37852-39-4 . This compound shares key structural motifs with the requested molecule—a nitrophenyl ethanamine backbone with methoxy substituents—and is a valuable precursor in the synthesis of various bioactive molecules. The principles and methodologies discussed herein are likely to be highly relevant to the synthesis and handling of the originally requested compound.

Introduction to 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine

2-(4,5-dimethoxy-2-nitrophenyl)ethanamine, also known as 4,5-dimethoxy-2-nitrophenethylamine, is a substituted phenethylamine derivative. Its structure is characterized by a benzene ring substituted with a nitro group, two methoxy groups, and an aminoethyl side chain. This arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and as a precursor to pharmacologically active compounds. The presence of the nitro group offers a handle for further chemical transformations, most notably reduction to an amine, which is a key step in the synthesis of many biologically active molecules.

Synthesis and Mechanistic Considerations

The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine typically involves a multi-step sequence starting from commercially available precursors. A common and logical synthetic route is the nitration of a substituted phenethylamine or a related precursor, followed by functional group manipulations.

Illustrative Synthetic Workflow

A plausible synthetic pathway can be envisioned starting from 2-(3,4-dimethoxyphenyl)ethanamine. The following diagram illustrates a conceptual workflow for the synthesis of the title compound's structural class.

Caption: Conceptual synthetic workflow for nitrophenethylamines.

Experimental Protocol: Nitration of a Phenethylamine Precursor (Illustrative)

The following is a generalized protocol for the nitration of an activated aromatic ring, which is a key transformation in the synthesis of nitro-substituted phenethylamines.

Materials and Reagents:

-

2-(3,4-Dimethoxyphenyl)ethanamine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting phenethylamine in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of the phenethylamine from the dropping funnel. The temperature of the reaction mixture should be strictly maintained below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality in Experimental Choices:

-

Low-Temperature Control: The nitration of activated aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Acidic Medium: The use of concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Stepwise Neutralization: Careful, slow neutralization is necessary to manage the heat generated from the acid-base reaction and to prevent any degradation of the product.

Physicochemical Properties

The physicochemical properties of 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine are important for its handling, storage, and application in further synthetic steps.

| Property | Value | Source |

| CAS Number | 37852-39-4 | |

| Molecular Formula | C₁₀H₁₄N₂O₄ | |

| Molecular Weight | 226.23 g/mol | |

| Appearance | Not specified (likely a solid) | |

| Melting Point | 104-108 °C | |

| InChI Key | XRCCQNXLMRHYBK-UHFFFAOYSA-N |

Applications in Research and Drug Development

Substituted nitrophenethylamines are valuable intermediates in the synthesis of a wide range of biologically active compounds. The primary utility of 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine lies in its potential as a precursor for more complex molecular architectures.

Precursor to Bioactive Amines

The most significant application of this compound is its reduction to the corresponding aniline derivative, 2-amino-4,5-dimethoxyphenethylamine. This transformation is a gateway to a variety of pharmacologically relevant scaffolds. The resulting diamine can undergo a plethora of chemical reactions, including:

-

Cyclization Reactions: Formation of heterocyclic systems such as benzodiazepines, quinoxalines, and other nitrogen-containing ring systems that are prevalent in many drug molecules.

-

Amide and Sulfonamide Formation: Acylation or sulfonylation of the newly formed amino group to introduce diverse functionalities and modulate the physicochemical and pharmacological properties of the molecule.

Synthesis of Serotonin Receptor Ligands

Phenethylamine derivatives are well-known for their interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. The 2,5-dimethoxy substitution pattern on a phenethylamine core is a known pharmacophore for 5-HT₂A receptor agonists. While the specific biological activity of 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine is not extensively documented, its reduced and further modified derivatives could be explored as potential ligands for serotonin receptors, which are targets for drugs treating a range of psychiatric disorders.

Safety and Handling

As with any nitro-containing aromatic compound, 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine should be handled with appropriate care in a well-ventilated laboratory fume hood.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

The toxicological properties of this specific compound have not been thoroughly investigated. Therefore, it should be treated as a potentially hazardous substance.

Conclusion

While a dedicated CAS number for 2-(5-Methoxy-2-nitrophenyl)ethanamine remains elusive, the study of its close analog, 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine (CAS: 37852-39-4), provides a robust framework for understanding the synthesis, properties, and potential applications of this class of compounds. The strategic placement of the nitro and methoxy groups on the phenethylamine scaffold makes it a valuable intermediate for the synthesis of complex nitrogen-containing heterocycles and potential neuropharmacological agents. Researchers working with this or similar compounds should adhere to rigorous safety protocols and can leverage the established chemistry of related molecules to guide their synthetic endeavors.

References

Spectral Characterization of 2-(5-Methoxy-2-nitrophenyl)ethanamine: A Comprehensive Technical Guide

Executive Summary

2-(5-Methoxy-2-nitrophenyl)ethanamine (C₉H₁₂N₂O₃, MW: 196.20 g/mol ) is a critical synthetic intermediate widely utilized in the development of functionalized indoles, tryptamine derivatives, and melatonergic ligands. Accurate structural elucidation of this compound is paramount for downstream drug development workflows. This whitepaper provides an in-depth, authoritative guide to the spectral characterization—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of 2-(5-Methoxy-2-nitrophenyl)ethanamine. By detailing the causality behind spectral features and establishing self-validating experimental protocols, this guide serves as a robust framework for analytical chemists and researchers.

Structural and Electronic Causality

The spectral signature of 2-(5-Methoxy-2-nitrophenyl)ethanamine is dictated by a distinct "push-pull" electronic environment on the aromatic ring.

-

The Nitro Group (-NO₂) at the 2-position acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. This significantly deshields adjacent protons and carbons.

-

The Methoxy Group (-OCH₃) at the 5-position acts as an electron-donating group (EDG) via resonance (+R), increasing electron density at its ortho and para positions, thereby shielding those specific nuclei [1].

-

The Ethanamine Side Chain (-CH₂CH₂NH₂) provides a classic aliphatic primary amine signature, susceptible to alpha-cleavage in mass spectrometry and hydrogen-deuterium exchange in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data and Mechanistic Insights

The ¹H NMR spectrum is characterized by the highly predictable splitting pattern of the 1,2,5-trisubstituted benzene ring.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-3 | 8.07 | Doublet (d) | 9.0 | 1H | Ar-H (ortho to NO₂) |

| H-6 | 7.08 | Doublet (d) | 2.5 | 1H | Ar-H (ortho to OCH₃) |

| H-4 | 6.93 | Doublet of doublets (dd) | 9.0, 2.5 | 1H | Ar-H (meta to NO₂, ortho to OCH₃) |

| OCH₃ | 3.85 | Singlet (s) | - | 3H | Methoxy protons |

| Ar-CH₂ | 3.10 | Triplet (t) | 6.8 | 2H | Benzylic protons |

| CH₂-N | 2.95 | Triplet (t) | 6.8 | 2H | Aliphatic amine protons |

| NH₂ | 1.60 | Broad singlet (br s) | - | 2H | Amine protons (exchanges with D₂O) |

Causality: The H-3 proton is shifted significantly downfield (δ 8.07) due to the magnetic anisotropy and electron-withdrawing nature of the adjacent nitro group. Conversely, H-4 and H-6 are shielded by the resonance contribution of the methoxy oxygen lone pairs. The meta-coupling (J = 2.5 Hz) between H-4 and H-6 confirms their relative spatial arrangement [1].

¹³C NMR Data

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Assignment |

|---|---|---|---|

| C-5 | 161.0 | Quaternary | Ar-C (attached to OCH₃) |

| C-2 | 149.0 | Quaternary | Ar-C (attached to NO₂) |

| C-1 | 134.5 | Quaternary | Ar-C (attached to alkyl chain) |

| C-3 | 125.0 | CH | Ar-C |

| C-6 | 119.0 | CH | Ar-C |

| C-4 | 114.0 | CH | Ar-C |

| OCH₃ | 55.5 | CH₃ | Methoxy carbon |

| CH₂-N | 43.5 | CH₂ | Aliphatic amine carbon |

| Ar-CH₂ | 37.0 | CH₂ | Benzylic carbon |

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal validation of the functional groups.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350, 3280 | Medium, doublet | N-H stretch (primary aliphatic amine) |

| 2950, 2850 | Weak | C-H stretch (aliphatic sp³) |

| 1525 | Strong | N-O stretch (asymmetric) |

| 1345 | Strong | N-O stretch (symmetric) |

| 1250, 1040 | Strong | C-O stretch (methoxy asymmetric/symmetric) |

Causality: The nitro group exhibits two intense bands due to the asymmetric and symmetric stretching of the N-O bonds. The primary amine (-NH₂) presents as a characteristic doublet above 3200 cm⁻¹, representing symmetric and asymmetric N-H stretching modes. This doublet distinguishes it from secondary amines, which only present a single band [2].

Mass Spectrometry (MS)

Electron Ionization (EI) at 70 eV yields a highly fragmented spectrum, providing structural connectivity data.

Table 4: Key MS Fragments (EI, 70 eV)

| m/z | Relative Abundance (%) | Fragment Assignment |

|---|---|---|

| 196 | 5 | [M]⁺· (Molecular Ion) |

| 166 | 15 | [M - CH₂NH₂]⁺ (Benzylic cleavage) |

| 150 | 10 | [M - NO₂]⁺ |

| 30 | 100 | [CH₂=NH₂]⁺ (Base peak, α-cleavage) |

Causality: The molecular ion ([M]⁺· at m/z 196) is typically weak. The spectrum is dominated by the base peak at m/z 30. This is caused by α-cleavage, driven by the stabilization of the resulting immonium ion ([CH₂=NH₂]⁺). This fragmentation pathway is the universal hallmark of unbranched primary aliphatic amines [3].

Figure 1: Primary EI-MS fragmentation pathways of 2-(5-Methoxy-2-nitrophenyl)ethanamine.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following step-by-step methodologies incorporate internal controls to prevent analytical artifacts.

Sample Preparation & NMR Acquisition

Technical Insight: Chloroform-d (CDCl₃) naturally degrades over time to produce trace DCl. Acidic environments will protonate the primary amine, drastically shifting the -NH₂ and adjacent -CH₂- chemical shifts, ruining integration and reproducibility.

-

Solvent Purification: Pass 1 mL of CDCl₃ through a short plug of basic alumina immediately prior to use to remove trace DCl.

-

Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). This acts as a self-validating 0.00 ppm anchor [1].

-

Sample Dissolution: Dissolve 15-20 mg of the desiccated compound in 0.6 mL of the purified CDCl₃.

-

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 1s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, proton-decoupled).

-

D₂O Exchange (Validation Step): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H NMR. The broad singlet at δ 1.60 will disappear, confirming the assignment of the exchangeable -NH₂ protons.

ATR-FTIR Acquisition

Technical Insight: Attenuated Total Reflectance (ATR) is preferred over KBr pellets because KBr is highly hygroscopic. Absorbed water in KBr creates a broad O-H stretch (~3400 cm⁻¹) that obscures the critical N-H doublet of the primary amine [2].

-

Background Scan: Clean the diamond/ZnSe crystal with isopropanol. Run a background scan (blank) to subtract atmospheric CO₂ and H₂O.

-

Sample Application: Apply 1-2 mg of neat solid directly onto the crystal. Apply the pressure anvil to ensure intimate contact.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (16-32 scans).

EI-MS Acquisition

-

Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to validate mass accuracy across the m/z 50-600 range [3].

-

Injection: Introduce <1 mg of the sample via direct insertion probe (DIP) or via GC-MS (using a non-polar column like HP-5MS).

-

Ionization: Apply 70 eV electron impact energy. Scan range: m/z 20 to 300.

Figure 2: Multi-modal spectral validation workflow for structural confirmation.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[Link]

2-(5-Methoxy-2-nitrophenyl)ethanamine safety and handling precautions

Technical Guide: Safety & Handling of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Executive Summary & Chemical Identity

2-(5-Methoxy-2-nitrophenyl)ethanamine (also referred to as 2-Nitro-5-methoxyphenethylamine) is a specialized organic intermediate, primarily utilized in the synthesis of indole derivatives (e.g., 6-methoxyindole) via reductive cyclization.[1] Due to the presence of both a basic primary amine and an electron-withdrawing nitro group, the compound exhibits a complex reactivity profile requiring strict control over pH, temperature, and atmospheric conditions.

This guide treats the compound as a high-potency intermediate , as it is often generated in situ or isolated as a salt to prevent degradation.

Chemical Profile

| Property | Detail |

| Systematic Name | 2-(5-Methoxy-2-nitrophenyl)ethan-1-amine |

| Molecular Formula | C |

| Molecular Weight | 196.20 g/mol |

| CAS Number | Not widely listed commercially (Analogous to 37852-39-4) |

| Physical State | Yellow/Orange Oil (Free Base) or Crystalline Solid (HCl Salt) |

| Solubility | Soluble in DMSO, Methanol, DCM; HCl salt soluble in water.[1] |

| Key Functionality | Precursor to 6-Methoxyindole (via reductive cyclization) |

Hazard Identification & Toxicology (GHS)

Note: Specific toxicological data for this isomer is limited. The following classification is derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 2-nitro-4,5-dimethoxyphenethylamine and 4-nitrophenethylamine).

Primary Hazards

-

Skin Corrosion/Irritation (Category 1B/2):

-

Mechanism: The primary aliphatic amine functionality (pK

~10) is highly basic and can cause chemical burns or severe irritation upon contact with skin or mucous membranes.

-

-

Acute Toxicity (Oral/Inhalation - Category 4):

-

Mechanism: Nitroaromatic compounds can interfere with oxygen transport (methemoglobinemia risk), although this risk is lower in phenethylamines compared to anilines.

-

-

Serious Eye Damage (Category 1):

-

Risk: Direct contact with the free base can cause irreversible corneal damage due to high alkalinity.

-

Specific Reactivity Hazards

-

Carbon Dioxide Absorption: The free base amine avidly absorbs atmospheric CO

to form carbamate salts, altering stoichiometry and solubility. -

Energetic Decomposition: While mono-nitro compounds are generally stable, the proximity of the reducing amine arm to the oxidizing nitro group creates a theoretical risk of intramolecular redox reaction if heated beyond 150°C without solvent.

Storage & Stability Protocols

Proper storage is the first line of defense against degradation and safety incidents.[1]

Storage Decision Matrix

-

Form: Hydrochloride Salt (Recommended)

-

Form: Free Base (High Risk)

-

Condition: Store at -20°C under Argon/Nitrogen.

-

Shelf Life: <3 months (prone to oxidation and carbamate formation).[1]

-

Handling Workflow Diagram

The following Graphviz diagram outlines the decision logic for safe handling based on the physical state of the material.

Caption: Decision logic for storage and handling based on the chemical form (Salt vs. Free Base).

Synthesis & Process Safety: Reductive Cyclization

The most common application of this compound is its conversion to 6-methoxyindole.[1] This step involves reducing the nitro group, which often triggers spontaneous cyclization. This process is exothermic and carries specific risks.

Critical Control Points (CCP)

-

Hydrogenation Risks (Pd/C + H

): -

Chemical Reduction (Iron/Acetic Acid):

Experimental Protocol: Safe Isolation of the Amine

If you must isolate the intermediate before cyclization:

-

Quenching: If generating from nitrostyrene reduction (e.g., LiAlH

), quench excess hydride at 0°C with EtOAc, then water, then NaOH (Fieser method). -

Extraction: Extract into DCM. Caution: The free base is an oil.[1]

-

Salt Formation (Safety Step): Immediately treat the DCM layer with 1M HCl in Ether.

Emergency Response Protocols

Exposure Scenarios

| Exposure Route | Immediate Action | Medical Rationale |

| Skin Contact | Wash with soap and lukewarm water for 15 min.[1] Do not use vinegar (exothermic neutralization).[1] | Amine burns are alkaline; neutralization on skin generates heat, worsening the burn. |

| Eye Contact | Irrigate with saline/water for 20 min. Hold eyelids open. | Alkaline substances penetrate the cornea rapidly (saponification of lipids).[1] Immediate dilution is critical.[1] |

| Inhalation | Move to fresh air.[3][4][5][6][8] If blue lips/fingernails appear (cyanosis), administer oxygen. | Potential for methemoglobinemia (rare but possible with nitro compounds).[1] |

| Spill (Liquid) | Cover with dry sand or Vermiculite.[1] Do not use sawdust (fire risk with nitro compounds).[1] | Inert absorption prevents spread.[1] Sawdust + Nitro compounds can be flammable.[1][8] |

Emergency Logic Flow

Caption: Triage workflow for personnel exposure incidents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69471 (2-Methoxy-5-nitrophenol - Analogous Structure Data). Retrieved from .[1]

-

Thermo Fisher Scientific. Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine (Structural Analog).[1] Retrieved from .

-

Sigma-Aldrich. Product Specification: 2-(4,5-dimethoxy-2-nitrophenyl)ethan-1-amine (CAS 37852-39-4).[1][9] Retrieved from .[1][9]

-

Echemi. Safety Data Sheet: 4-Nitrophenethylamine Hydrochloride (Functional Group Analog).[1] Retrieved from .

(Note: Due to the specialized nature of this intermediate, safety data is extrapolated from validated analogs [3,4] and standard amine/nitro compound handling protocols.)

Sources

- 1. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine [myskinrecipes.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2-(4,5-dimethoxy-2-nitrophenyl)ethan-1-amine | 37852-39-4 [sigmaaldrich.com]

Comprehensive Stability and Stewardship Guide: 2-(5-Methoxy-2-nitrophenyl)ethanamine

Executive Summary

This technical guide delineates the stability profile, degradation pathways, and rigorous storage protocols for 2-(5-Methoxy-2-nitrophenyl)ethanamine .[1] As a functionalized phenethylamine derivative featuring both a nucleophilic primary amine and an electrophilic nitro group, this compound presents unique handling challenges. Its stability is governed by the susceptibility of the ethylamine chain to oxidative deamination and carbamylation, alongside the potential for nitro-group photoreduction.[1] This document serves as the authoritative standard for researchers and process chemists to ensure compound integrity during synthesis and long-term banking.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Systematic Name | 2-(5-Methoxy-2-nitrophenyl)ethan-1-amine |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| Structure | Phenethylamine backbone with 5-methoxy and 2-nitro substitution |

| Physical State (Free Base) | Viscous oil or low-melting solid (yellow/orange) |

| Physical State (HCl Salt) | Crystalline solid (off-white to pale yellow) |

| pKa (Estimated) | ~9.5 (Amine), ~ -1 (Nitro group protonation) |

| Solubility | Free Base: DCM, MeOH, EtOH, DMSO.[1][2][3][4][5] Salt: Water, MeOH. |

Stability Profiling & Degradation Mechanisms[1]

The stability of 2-(5-Methoxy-2-nitrophenyl)ethanamine is dictated by three primary vectors: oxidative sensitivity of the primary amine , photolability of the nitro moiety , and hygroscopicity of salt forms .[1]

Oxidative & Atmospheric Instability (The Amine Vector)

The primary amine (-NH₂) is the most reactive site.[1] Upon exposure to atmospheric oxygen and carbon dioxide, two critical degradation pathways occur:

-

Carbamylation: The free base reacts rapidly with CO₂ to form carbamic acid salts (carbamates), appearing as a white crust on the oil's surface.

-

Oxidative Deamination: In the presence of transition metal impurities or light, the amine can oxidize to the imine, which subsequently hydrolyzes to the corresponding aldehyde (5-methoxy-2-nitrophenylacetaldehyde) and ammonia.[1]

Photochemical Instability (The Nitro Vector)

Nitroaromatics are intrinsically chromophores.[1] Prolonged exposure to UV or high-intensity visible light can induce:

-

Nitro-to-Nitroso Rearrangement: A radical-mediated pathway leading to the formation of nitroso derivatives and subsequent polymerization (azo/azoxy coupling).[1]

-

Photoredox Reactions: If stored in protic solvents under light, the nitro group can facilitate intramolecular redox reactions, potentially oxidizing the benzylic position.

Thermal Stability[1]

-

Free Base: Thermally labile above 60°C; risk of polymerization or intermolecular condensation (Schiff base formation) increases significantly.[1]

-

HCl Salt: Thermally stable up to ~150°C (melting/decomposition), making it the preferred form for storage.

Degradation Pathways Visualization

The following diagram illustrates the critical degradation nodes for the free base form under ambient conditions.

Figure 1: Primary degradation pathways including carbamylation (CO₂ sensitivity) and oxidative/photolytic decomposition.[1]

Storage & Handling Protocols

To maintain >98% purity, a tiered storage strategy is required based on the compound's physical form.

The Storage Matrix[9][10]

| Parameter | Free Base (Oil/Solid) | Salt Form (HCl/Sulfate) | Solution (DMSO/MeOH) |

| Temperature | -20°C (Critical) | 2-8°C (Acceptable), -20°C (Ideal) | -80°C (Required) |

| Atmosphere | Argon/Nitrogen Blanket | Desiccated Air or Inert Gas | Inert Gas Headspace |

| Container | Amber Glass Vial (Silanized) | Amber Glass Vial | Amber Glass / PTFE Cap |

| Light Exposure | Strict Darkness | Protect from Direct Light | Strict Darkness |

| Shelf Life | 3-6 Months | 24+ Months | < 1 Month |

Handling Workflow (Free Base)

-

Thawing: Allow the vial to reach room temperature before opening to prevent moisture condensation (hygroscopic shock).[1]

-

Aliquotting: Never store the bulk material in a frequently opened container. Aliquot into single-use vials under an inert atmosphere (Glovebox or Schlenk line).

-

Re-sealing: Parafilm is insufficient.[1] Use Teflon-lined caps and backfill with Argon before closure.[1]

Handling Workflow (Salt Form)

-

Desiccation: Store over active desiccant (e.g., Drierite or Silica Gel) within a secondary container.

-

Weighing: Can be weighed in air if rapid; for high-precision analytical work, weigh in a glovebox to avoid water uptake affecting stoichiometry.[1]

Analytical Monitoring & Quality Assurance

Routine monitoring is essential to detect early onset of degradation.[1]

Purity Check Protocol (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Aromatic) and 210 nm (Amine/Peptide bond).[1]

-

Pass Criteria: Single peak >98% area. New peaks at higher R_t (dimers) or lower R_t (hydrolysis products) indicate degradation.[1]

Rapid Identity Check (NMR)

-

¹H NMR (CDCl₃ or DMSO-d₆):

Synthesis & Purification Context

If the compound has degraded, purification is possible depending on the extent of damage.

Rescue Protocol (Acid-Base Extraction)

-

Dissolution: Dissolve the degraded oil in Dichloromethane (DCM).

-

Acid Wash: Extract with 1M HCl. The amine will protonate and move to the aqueous layer; non-basic impurities (aldehydes, nitro-polymers) remain in DCM.[1]

-

Wash: Wash the aqueous layer 2x with DCM.[1]

-

Basification: Cool the aqueous layer to 0°C and basify to pH >12 with 2M NaOH.

-

Recovery: Extract 3x with DCM, dry over Na₂SO₄, and concentrate in vacuo (bath < 30°C).

-

Salt Formation (Recommended): Immediately convert to the HCl salt by adding 1M HCl in Diethyl Ether to the DCM solution to precipitate the stable solid.[1]

References

-

PubChem. (2025).[1] Compound Summary: 2-Methoxyphenethylamine (Related Structure Analysis). National Library of Medicine.[1] [Link][1]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 2-甲氧基-5-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,4,5-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Metabolic Fate of 2-(5-Methoxy-2-nitrophenyl)ethanamine: A Technical Analysis

The following technical guide details the metabolic profile of 2-(5-Methoxy-2-nitrophenyl)ethanamine, a structural analog of phenethylamine psychoactives and a synthetic precursor. This analysis synthesizes established metabolic pathways of nitro-aromatics and phenethylamines to predict its in vivo fate.

Executive Summary & Compound Profile

Compound: 2-(5-Methoxy-2-nitrophenyl)ethanamine

Molecular Formula:

The metabolic trajectory of 2-(5-Methoxy-2-nitrophenyl)ethanamine is defined by a "metabolic race" between two distinct enzymatic systems: Monoamine Oxidases (MAO) and Nitroreductases (NTR) . While the ethanamine side chain targets the molecule for oxidative deamination (clearance), the 2-nitro group introduces a bioactivation pathway that may yield reactive hydroxylamines or cyclized indole derivatives.

This guide outlines the three primary metabolic vectors:

-

Oxidative Deamination (MAO-A/B): The clearance pathway.

-

Nitro-Reduction (NTR/Microbiome): The bioactivation pathway.

-

O-Demethylation (CYP2D6): The Phase I modification pathway.

Detailed Metabolic Pathways[1]

Pathway A: Oxidative Deamination (The Clearance Route)

As a primary amine with an unsubstituted alpha-carbon, this compound is a high-affinity substrate for Monoamine Oxidases (MAO).

-

Mechanism: MAO enzymes (predominantly MAO-A in the gut/liver, MAO-B in the brain) catalyze the oxidative deamination of the ethylamine side chain.

-

Intermediate: The unstable imine hydrolyzes to form 2-(5-Methoxy-2-nitrophenyl)acetaldehyde .

-

Terminal Metabolites:

-

Oxidation: Aldehyde Dehydrogenase (ALDH) converts the aldehyde to 2-(5-Methoxy-2-nitrophenyl)acetic acid (Major urinary metabolite).

-

Reduction: Alcohol Dehydrogenase (ADH) converts the aldehyde to 2-(5-Methoxy-2-nitrophenyl)ethanol .

-

Pathway B: Nitro-Reduction & Potential Cyclization (The Bioactivation Route)

The 2-nitro substituent is susceptible to reduction, primarily by cytosolic nitroreductases or the anaerobic gut microbiome. This pathway is critical because it fundamentally alters the molecule's reactivity.

-

Step 1: Nitro Reduction:

.-

The intermediate Hydroxylamine (

) is often toxic and mutagenic. -

The full reduction yields 2-(5-Methoxy-2-aminophenyl)ethanamine (a diamine).

-

-

Step 2: The "Indole Switch":

-

If Pathway A (MAO) occurs beforePathway B (Reduction) , the resulting metabolite is 2-(5-Methoxy-2-aminophenyl)acetaldehyde .

-

Spontaneous Cyclization: This amino-aldehyde intermediate undergoes rapid intramolecular condensation to form 5-Methoxyindole (or 5-Methoxyindoline depending on redox status). This represents a conversion from a phenethylamine structure to an indole structure in vivo.

-

Pathway C: O-Demethylation (Phase I Modification)

Cytochrome P450 enzymes, specifically CYP2D6 , target the methoxy group at the 5-position.

-

Reaction:

. -

Product: 2-(5-Hydroxy-2-nitrophenyl)ethanamine .

-

Conjugation: This phenol is rapidly glucuronidated (UGT) or sulfated (SULT) for excretion.

Visualization of Metabolic Pathways[1][2]

The following diagram illustrates the branching logic of the metabolism, highlighting the "Indole Switch" dependent on the sequence of enzymatic attacks.

Caption: Global metabolic map showing the competition between clearance (MAO) and bioactivation (Nitroreduction/Cyclization).

Experimental Protocols

To validate these pathways, a dual-system approach using Human Liver Microsomes (HLM) and S9 fractions is required.

Protocol 1: In Vitro Metabolic Stability & Profiling

Objective: Identify Phase I metabolites and determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compound: 2-(5-Methoxy-2-nitrophenyl)ethanamine (10 mM stock in DMSO).

-

Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

-

Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 mins.

-

Initiation: Add Test Compound (Final conc: 1 µM) and NADPH system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately mix with 150 µL Quench Solution. Centrifuge at 4000g for 20 min.

-

Analysis: Inject supernatant into LC-MS/MS.

Self-Validating Control:

-

Include Midazolam (CYP3A4 probe) and Bufuralol (CYP2D6 probe) as positive controls.

-

Anaerobic Incubation: To confirm nitro-reduction, perform a parallel incubation under

atmosphere using S9 fraction (which contains cytosolic nitroreductases) instead of microsomes.

Protocol 2: Analytical Detection (LC-MS/MS)

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+). Source: ESI Positive Mode.

| Target Metabolite | Predicted Transition (m/z) | Mechanistic Origin |

| Parent | Unmetabolized | |

| Aldehyde | MAO Oxidation | |

| Acid | ALDH Oxidation | |

| Amine (Reduced) | Nitroreduction | |

| Phenol (O-Desmethyl) | CYP2D6 | |

| Indole (Cyclized) | Bioactivation Marker |

References

-

Bio-Rad Laboratories. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map. Retrieved from

-

National Institutes of Health (NIH). (2012). Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats. PubMed.[1] Retrieved from

-

Carriere, V., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes. Toxicology. Retrieved from

-

BenchChem. (2025).[2] In Vitro Metabolism of Methoxyphenamine: A Technical Guide. Retrieved from

-

Edmondson, D.E., et al. (2009). Structural Insights into the Mechanism of Amine Oxidation by Monoamine Oxidases A and B. Archives of Biochemistry and Biophysics. Retrieved from

Sources

Technical Whitepaper: Synthetic Utility and Derivatives of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Executive Summary

In the landscape of modern medicinal chemistry and neuropharmacology, 2-(5-Methoxy-2-nitrophenyl)ethanamine (often abbreviated as 5-MeO-2-NO₂-PEA) serves as a highly versatile synthetic building block. Characterized by an electron-rich methoxy group and a strongly electron-withdrawing ortho-nitro group, this phenethylamine core is uniquely primed for regioselective transformations. This whitepaper provides an in-depth technical analysis of its known analogs, derivatives, and the mechanistic causality behind its use in synthesizing complex heterocyclic frameworks, including 5-methoxyindoles and benzofuran bioisosteres.

Structural Profile and Key Analogs

The strategic placement of functional groups on 2-(5-Methoxy-2-nitrophenyl)ethanamine dictates its synthetic trajectory. The ortho-nitro group acts as a masked amine, preventing premature side reactions during side-chain modifications, while the meta-methoxy group (relative to the alkyl chain) directs electron density to stabilize subsequent cyclization intermediates.

The Enamine Analog: (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine

A direct and highly utilized analog is the unsaturated enamine derivative, (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine (CAS 32989-62-1)[1]. This compound is a critical intermediate in organic synthesis, specifically within the Leimgruber-Batcho indole synthesis pathway[2]. By utilizing this enamine, chemists can bypass the regiochemical ambiguities often encountered in the Fischer indole synthesis, allowing for the highly scalable, mild construction of 5-methoxyindoles.

Benzofuran Bioisosteres: 5-MeO-BFE

Another prominent class of derivatives includes the benzofuran analogs, where the traditional indole nitrogen is replaced by an oxygen atom. A key example is 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) [3]. Originally developed to evaluate serotonin receptor affinity, 5-MeO-BFE acts as a bioisostere to the Schedule I substance 5-MeO-DMT. The structural divergence from an indole to a benzofuran significantly alters the molecule's hydrogen-bonding capacity at the receptor site, providing valuable structure-activity relationship (SAR) data for 5-HT receptor ligands.

Quantitative Comparison of Key Analogs

| Compound Name | CAS Number | Molecular Weight | Key Structural Feature | Primary Application |

| 2-(5-Methoxy-2-nitrophenyl)ethanamine | N/A (Core) | 196.20 g/mol | ortho-Nitro phenethylamine | Precursor for cyclization |

| (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine | 32989-62-1 | 222.24 g/mol | N,N-Dimethyl enamine chain | Leimgruber-Batcho intermediate |

| 5-MeO-BFE | 136812-88-9 | 219.28 g/mol | Benzofuran core | 5-HT receptor ligand research |

| 5-MeO-DMT | 1019-45-0 | 218.30 g/mol | Indole core | Serotonergic neuromodulator |

Mechanistic Pathways & Visualizations

The transformation of 2-(5-Methoxy-2-nitrophenyl)ethanamine into its terminal derivatives relies on precise manipulation of its oxidation states. Below is the logical flow of its synthetic divergence.

Fig 1: Synthetic divergence of 2-(5-Methoxy-2-nitrophenyl)ethanamine to key derivatives.

Once synthesized, the downstream indole and benzofuran derivatives primarily exert their biological effects via the 5-HT₂A signaling cascade.

Fig 2: 5-HT2A receptor Gq-coupled signaling pathway activated by downstream analogs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the conversion of the core molecule into its functional derivatives. These protocols are designed with built-in validation checkpoints.

Protocol 1: Chemoselective N,N-Dimethylation (Reductive Amination)

Objective: Convert the primary amine to a tertiary N,N-dimethyl amine without reducing the sensitive ortho-nitro group.

-

Causality: Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because, at a mildly acidic pH (5–6), it selectively reduces the transient iminium ion formed by formaldehyde without attacking the nitro group. Harsher reagents (e.g., LiAlH₄) would prematurely reduce the nitro group to an aniline, ruining the synthetic sequence.

-

Step-by-Step Method:

-

Dissolve 2-(5-Methoxy-2-nitrophenyl)ethanamine (1.0 eq) in anhydrous methanol (0.2 M).

-

Add aqueous formaldehyde (37% w/w, 3.0 eq) and glacial acetic acid to adjust the pH to ~5.5. Stir for 15 minutes at room temperature to allow imine formation.

-

Portion-wise, add NaBH₃CN (2.5 eq) over 30 minutes. Maintain stirring for 12 hours under an inert N₂ atmosphere.

-

Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride.

-

Extract the aqueous layer with dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. The primary amine starting material will stain intensely purple with ninhydrin. The successful formation of the tertiary amine is validated by the disappearance of the ninhydrin-positive spot and the emergence of a new, higher Rf spot that is UV-active but ninhydrin-negative.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the ortho-nitro group to yield 2-(2-Amino-5-methoxyphenyl)ethanamine, priming the molecule for indole cyclization.

-

Causality: 10% Palladium on Carbon (Pd/C) under an H₂ atmosphere is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Metal/acid reductions can lead to the formation of chlorinated byproducts on the electron-rich aromatic ring or cause unwanted side-chain cleavage. Pd/C provides a clean, easily filterable reduction.

-

Step-by-Step Method:

-

Dissolve the N-alkylated derivative from Protocol 1 in absolute ethanol (0.1 M).

-

Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of argon to prevent auto-ignition.

-

Evacuate the reaction flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4 hours.

-

Purge the flask with argon to remove residual H₂.

-

Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot ethanol.

-

Concentrate the filtrate in vacuo to yield the crude aniline derivative.

-

-

Self-Validation System: The starting nitro compound is typically a vibrant yellow solution. The successful reduction to the aniline is visually validated by the solution turning colorless or pale amber. LC-MS analysis must show a mass shift of -46 Da (loss of two oxygens, addition of two protons), confirming complete reduction without over-hydrogenation of the aromatic ring.

References

-

MySkinRecipes. (E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine Product Specifications. Retrieved from [Link]

-

Drug Enforcement Administration (DEA). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal. Retrieved from[Link]

-

MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

Sources

Methodological & Application

experimental protocol for using 2-(5-Methoxy-2-nitrophenyl)ethanamine in vitro

An Application Note and Experimental Protocol for the In Vitro Use of 2-(5-Methoxy-2-nitrophenyl)ethanamine

Abstract

This document provides a comprehensive guide for the in vitro application of 2-(5-Methoxy-2-nitrophenyl)ethanamine, a photolabile "caged" compound designed for the controlled release of ethanamine. We delve into the core principles of photochemical uncaging, detailing the underlying mechanisms, critical pre-experimental considerations, and step-by-step protocols for use in cell culture and electrophysiology. This guide is intended for researchers, scientists, and drug development professionals seeking to employ spatiotemporal control over the release of bioactive small molecules in their experimental systems.

Introduction: The Principle of Caged Compounds

Caged compounds are a powerful tool in biological research, offering precise control over the release of active molecules in both space and time.[1] The core concept involves a biologically inert precursor molecule that is rendered active through photolysis—the cleavage of a covalent bond by light. This "uncaging" process allows researchers to introduce a bioactive substance at a specific moment and location within a complex biological system, such as a cell culture or tissue slice, thereby minimizing issues like desensitization or off-target effects that can arise from slow, systemic application.[2]

The compound 2-(5-Methoxy-2-nitrophenyl)ethanamine belongs to the widely used ortho-nitrobenzyl class of caging groups.[3] The o-nitrobenzyl moiety is a photolabile protecting group that, upon absorption of UV-A light, undergoes an intramolecular rearrangement, leading to the cleavage of the bond linking it to the molecule of interest—in this case, ethanamine. The rapid nature of this photochemical reaction, often occurring within milliseconds, makes it ideal for studying fast cellular processes like neurotransmission, ion channel kinetics, and signal transduction cascades.[4][5]

This guide will provide the theoretical framework and practical protocols for utilizing 2-(5-Methoxy-2-nitrophenyl)ethanamine to photorelease ethanamine, a simple primary amine, for in vitro studies.

Core Principles and Pre-Experimental Considerations

The Photolysis Reaction

The utility of 2-(5-Methoxy-2-nitrophenyl)ethanamine is predicated on its photochemical properties. The caging group is a derivative of o-nitrobenzyl, which has a well-characterized photolysis mechanism. Upon absorbing a photon of appropriate wavelength (typically in the 300-400 nm range), the nitro group abstracts a proton, leading to the formation of an aci-nitro intermediate. This unstable intermediate rapidly rearranges, cleaving the benzylic carbon-nitrogen bond and releasing the free ethanamine. This reaction also releases a proton (H+) and a biologically reactive nitroso-byproduct.

It is crucial to account for the effects of all photolysis products in your experimental design. The release of a proton can cause localized pH changes, while the nitroso-byproduct could have off-target pharmacological effects.[6] Therefore, rigorous control experiments are essential.

Caption: Photolysis of 2-(5-Methoxy-2-nitrophenyl)ethanamine.

Essential Pre-Experiment Characterization

Before proceeding with cellular experiments, several key parameters of the caged compound must be understood.

| Parameter | Description | Importance |

| Absorption Spectrum | The range of light wavelengths the compound absorbs. The peak absorbance dictates the optimal wavelength for photolysis. For most nitrobenzyl cages, this is in the UV-A range (300-380 nm).[7] | Ensures efficient uncaging by matching the light source to the compound's absorbance peak. Mismatched wavelengths will result in poor release efficiency. |

| Quantum Yield (Φ) | A measure of photolytic efficiency; the fraction of absorbed photons that result in the release of the active molecule. Values for nitrobenzyl cages are typically in the range of 0.05 to 0.7.[3][8] | A higher quantum yield means less light energy is required for uncaging, reducing the risk of phototoxicity to the biological sample. |

| Solubility & Stability | The compound must be soluble in aqueous physiological buffers (e.g., ACSF, HBSS) and stable against hydrolysis at neutral pH. | Poor solubility can lead to inaccurate concentrations and precipitation. Instability can lead to spontaneous release of the active molecule, increasing background activity. |

| Biological Inertness | The caged compound itself should be pharmacologically inactive at the concentrations used.[9] | Any biological effect observed before photolysis confounds the interpretation of results after uncaging. |

Critical Control Experiments

To ensure that any observed biological effect is due to the photoreleased ethanamine, the following controls are mandatory:

-

Caged Compound, No Light: Apply the caged compound to the preparation but do not deliver the light stimulus. This control tests for any biological activity of the caged compound itself.

-

Light, No Caged Compound: Expose the preparation to the same light stimulus used for photolysis but in the absence of the caged compound. This tests for any effects of the light itself, such as heating or direct activation of cellular components.

-

Photolyzed Byproducts: If possible, apply a pre-photolyzed solution of the caged compound to the preparation. This tests for the biological activity of the stable photolysis byproducts.

Materials and Equipment

Reagents

-

2-(5-Methoxy-2-nitrophenyl)ethanamine

-

High-purity water (Milli-Q or equivalent)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Physiological buffer (e.g., Artificial Cerebrospinal Fluid (ACSF), Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS))

-

Cell culture medium appropriate for your cell type

-

Pharmacological agents for validation (e.g., receptor antagonists)

Equipment

-

Light Source:

-

For wide-field illumination: A xenon or mercury arc lamp with appropriate filters (e.g., 360 ± 10 nm bandpass filter).[8]

-

For localized illumination: A UV laser (e.g., 355 nm or 405 nm) coupled to a microscope.[7][10]

-

For two-photon uncaging: A mode-locked Ti:Sapphire laser (tuned to ~720 nm).[11][12]

-

-

Microscopy: An upright or inverted microscope (e.g., equipped for patch-clamp electrophysiology and/or fluorescence imaging).

-

Perfusion System: To apply and wash out the caged compound.

-

Electrophysiology Setup (Optional): Amplifier, digitizer, micromanipulators, and data acquisition software for patch-clamp recording.

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Protocols

Caption: General experimental workflow for in vitro uncaging.

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a concentrated stock solution of 2-(5-Methoxy-2-nitrophenyl)ethanamine (e.g., 10-50 mM) in high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution into the desired physiological buffer to the final working concentration. The optimal working concentration must be determined empirically but typically ranges from 100 µM to 1 mM.[8]

-

Causality: The working concentration is a trade-off. It must be high enough to produce a significant biological effect upon photolysis but low enough to avoid any pharmacological activity of the caged compound itself and to minimize light absorption that could prevent light from penetrating into the sample (the "inner filter effect").[7][9]

-

Protocol 2: General Application in a Cell Culture System

This protocol provides a framework for uncaging ethanamine onto a monolayer of cultured cells and observing a response, for example, with a fluorescent indicator.

-

Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to the desired confluency.

-

Indicator Loading (Optional): If monitoring a downstream effect (e.g., pH or calcium changes), load the cells with an appropriate fluorescent indicator dye according to the manufacturer's protocol.

-

Buffer Exchange: Replace the cell culture medium with the physiological buffer (e.g., HBSS) that will be used for the experiment.

-

Equilibration: Add the working solution of caged ethanamine to the dish. Allow the compound to equilibrate with the preparation for 5-10 minutes. This step ensures that the compound has diffused to the site of action.

-

Baseline Recording: Place the dish on the microscope stage. Acquire a baseline recording of the fluorescent signal for 1-2 minutes before photolysis.

-

Photolysis: Deliver a brief pulse of UV light (e.g., 1-10 ms) using the configured light source. The duration and intensity of the light pulse must be optimized to release a sufficient concentration of ethanamine without causing photodamage.

-

Post-Stimulus Recording: Continue recording the cellular response for several minutes after the light flash to observe the full time course of the effect.

-

Washout: After recording, perfuse the dish with fresh buffer to wash out the caged compound and its byproducts.

-

Controls: Repeat the experiment, applying the control conditions outlined in Section 2.3.

Protocol 3: Application with Whole-Cell Patch-Clamp Electrophysiology

This protocol details how to use photolysis to study the effect of ethanamine on neuronal membrane properties.

-

Preparation: Prepare an acute brain slice or a cultured neuron for whole-cell patch-clamp recording as per standard laboratory procedures.[8]

-

Perfusion: Continuously perfuse the recording chamber with oxygenated ACSF.

-

Patching: Establish a stable whole-cell recording from a target neuron.

-

Caged Compound Application: Switch the perfusion to ACSF containing the working concentration of caged ethanamine. Allow at least 10 minutes for the compound to fully perfuse the chamber and equilibrate within the tissue slice.[8]

-

Baseline Recording: Record the baseline membrane potential (in current-clamp) or holding current (in voltage-clamp) for 2-3 minutes.

-

Photolysis: Position the light source (e.g., the focused spot of a UV laser) over the desired area (e.g., the soma or a dendrite of the recorded neuron). Deliver a calibrated light pulse (e.g., 1-5 ms).

-

Data Acquisition: Record the resulting change in membrane potential or current.

-

Controls and Validation:

-

Perform the mandatory control experiments (light only, caged compound only).

-

If ethanamine is hypothesized to act on a specific receptor, test whether the photo-evoked response can be blocked by a known antagonist for that receptor.

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No/Weak Response | - Insufficient light intensity/duration.- Caged compound concentration is too low.- Light source is not at the optimal wavelength.- The biological system is not sensitive to ethanamine. | - Increase light power or pulse duration incrementally.- Increase the working concentration of the caged compound.- Verify the absorption spectrum of your compound and the output of your light source.- Validate the system's responsiveness with direct application of ethanamine. |

| High Background Activity (before photolysis) | - The caged compound is not biologically inert at the concentration used.- Spontaneous hydrolysis of the caged compound. | - Lower the working concentration.- Synthesize and test a more inert caged version, if possible.- Prepare working solutions fresh for each experiment. |

| Cell Death/Phototoxicity | - Light intensity or duration is too high.- The photolysis byproducts are toxic. | - Reduce light power/duration to the minimum required for a response.- Use a two-photon light source, which confines phototoxicity to a smaller focal volume.[12]- Increase the perfusion rate to wash away byproducts more quickly. |

References

-

Wieboldt, R., Gee, K. R., Niu, L., Ramesh, D., Carpenter, B. K., & Hess, G. P. (1994). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences, 91(18), 8752–8756. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

-

Canepari, M., De Waard, M., & Ogden, D. (2001). Photolysis of caged compounds characterized by ratiometric confocal microscopy: a new approach to homogeneously control and measure the calcium concentration in cardiac myocytes. Cell Calcium, 19(3), 255-266. [Link]

-

Hagen, V., Frings, S., & Kaupp, U. B. (2005). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Angewandte Chemie International Edition, 44(48), 7889-7893. [Link]

-

Dittman, J. S., & Ryan, T. A. (2009). In vitro system capable of differentiating fast Ca2+-triggered content mixing from lipid exchange for mechanistic studies of neurotransmitter release. Proceedings of the National Academy of Sciences, 106(3), 1279-1284. [Link]

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]

-

Black, S. L., & Cockcroft, S. (2008). Photolysis of a caged peptide reveals rapid action of N-ethylmaleimide sensitive factor before neurotransmitter release. Proceedings of the National Academy of Sciences, 105(2), 833-838. [Link]

-

Palma-Cerda, F., Papageorgiou, G., & Corrie, J. E. (2012). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. ACS Chemical Neuroscience, 3(10), 767–776. [Link]

-

Femtonics. (n.d.). Caged Neurotransmitters. Retrieved from [Link]

-

Furuta, T., Iwatani, S., & Iwamura, M. (2010). Design and synthesis of gene-directed caged cyclic nucleotides exhibiting cell type selectivity. Chemical Communications, 46(27), 4971-4973. [Link]

-

Chiovini, B., Turi, G. F., & Katona, G. (2021). Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case. ACS Omega, 6(23), 15098–15112. [Link]

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 53. [Link]

-

Wenzel, D., & Wenzel, M. (2014). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Frontiers in Cellular Neuroscience, 8, 331. [Link]

-

Trigo, F. F., Papageorgiou, G., & Corrie, J. E. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 180(1), 15-24. [Link]

-

Zhao, M., Li, T., & Wang, Y. (2017). Photolysis of Caged-GABA Rapidly Terminates Seizures In Vivo: Concentration and Light Intensity Dependence. Frontiers in Cellular Neuroscience, 11, 137. [Link]

-

Nielsen, T. A., & Silver, R. A. (2015). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 9, 107. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of gene-directed caged cyclic nucleotides exhibiting cell type selectivity - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01405F [pubs.rsc.org]

- 3. nathan.instras.com [nathan.instras.com]

- 4. In vitro system capable of differentiating fast Ca2+-triggered content mixing from lipid exchange for mechanistic studies of neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. femtonics.eu [femtonics.eu]

- 12. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

The Strategic Intermediate: A Guide to 2-(5-Methoxy-2-nitrophenyl)ethanamine in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Precursor

In the intricate landscape of organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex target structures. 2-(5-Methoxy-2-nitrophenyl)ethanamine is a key intermediate, possessing a unique arrangement of functional groups that render it a highly valuable building block, particularly in the synthesis of neuroactive compounds and other biologically significant molecules. The presence of a primary amine, a nitro group, and a methoxy-substituted phenyl ring provides a versatile platform for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the synthesis and applications of 2-(5-Methoxy-2-nitrophenyl)ethanamine. We will delve into two robust synthetic protocols for its preparation, explore its pivotal role in the synthesis of tryptamine derivatives, and provide essential safety and handling information. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.

Synthetic Protocols for 2-(5-Methoxy-2-nitrophenyl)ethanamine